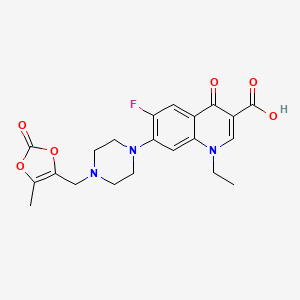
N-((5-Methyl-2-oxo-1,3-dioxol-4-yl)methyl)norfloxacin
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-((5-Methyl-2-oxo-1,3-dioxol-4-yl)methyl)norfloxacin is a derivative of norfloxacin, a synthetic fluoroquinolone antibiotic. This compound is designed to enhance the pharmacokinetic properties of norfloxacin, making it more effective in treating bacterial infections. The addition of the 5-methyl-2-oxo-1,3-dioxol-4-yl)methyl group aims to improve the stability and absorption of the drug, thereby increasing its efficacy.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-((5-Methyl-2-oxo-1,3-dioxol-4-yl)methyl)norfloxacin involves the reaction of norfloxacin with 4-chloromethyl-5-methyl-1,3-dioxol-2-one. The reaction typically occurs in the presence of a base such as triethylamine, which facilitates the nucleophilic substitution reaction. The reaction is carried out in an organic solvent like dichloromethane at room temperature .
Industrial Production Methods
Industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent product quality and yield. The reaction conditions are optimized to maximize the efficiency of the process while minimizing the production of by-products.
化学反応の分析
Types of Reactions
N-((5-Methyl-2-oxo-1,3-dioxol-4-yl)methyl)norfloxacin undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidation products.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the dioxolylmethyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols can react with the compound under mild conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield various carboxylic acids, while reduction can produce alcohols or amines.
科学的研究の応用
N-((5-Methyl-2-oxo-1,3-dioxol-4-yl)methyl)norfloxacin has several scientific research applications:
Chemistry: Used as a model compound in studies of nucleophilic substitution and oxidation-reduction reactions.
Biology: Investigated for its enhanced antibacterial properties compared to norfloxacin.
Medicine: Potential use in developing more effective antibiotics with improved pharmacokinetic profiles.
Industry: Utilized in the production of advanced pharmaceutical formulations.
作用機序
The mechanism of action of N-((5-Methyl-2-oxo-1,3-dioxol-4-yl)methyl)norfloxacin involves the inhibition of bacterial DNA gyrase and topoisomerase IV, enzymes crucial for DNA replication and transcription. The compound binds to these enzymes, preventing the supercoiling of bacterial DNA, which ultimately leads to bacterial cell death. The addition of the dioxolylmethyl group enhances the compound’s ability to penetrate bacterial cells and increases its stability in the bloodstream .
類似化合物との比較
Similar Compounds
Azilsartan medoxomil: A prodrug that is broken down to azilsartan, used for treating hypertension.
Olmesartan medoxomil: Another prodrug used for treating hypertension, similar in structure to azilsartan medoxomil.
Uniqueness
N-((5-Methyl-2-oxo-1,3-dioxol-4-yl)methyl)norfloxacin is unique due to its enhanced pharmacokinetic properties, which make it more effective than norfloxacin. The addition of the dioxolylmethyl group improves its stability and absorption, leading to higher blood levels of the active drug .
特性
CAS番号 |
85195-76-2 |
|---|---|
分子式 |
C21H22FN3O6 |
分子量 |
431.4 g/mol |
IUPAC名 |
1-ethyl-6-fluoro-7-[4-[(5-methyl-2-oxo-1,3-dioxol-4-yl)methyl]piperazin-1-yl]-4-oxoquinoline-3-carboxylic acid |
InChI |
InChI=1S/C21H22FN3O6/c1-3-24-10-14(20(27)28)19(26)13-8-15(22)17(9-16(13)24)25-6-4-23(5-7-25)11-18-12(2)30-21(29)31-18/h8-10H,3-7,11H2,1-2H3,(H,27,28) |
InChIキー |
PLARREUCIWJWCL-UHFFFAOYSA-N |
正規SMILES |
CCN1C=C(C(=O)C2=CC(=C(C=C21)N3CCN(CC3)CC4=C(OC(=O)O4)C)F)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![5-butyl-7-chloro-1-methylimidazo[4,5-c]quinolin-4-one;trihydrochloride](/img/structure/B12743981.png)

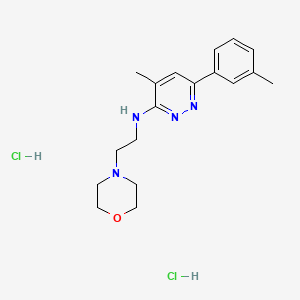

![9-(2-chlorophenyl)-N-(2,4-ditert-butylphenyl)-3-methyl-17-thia-2,4,5,8,14-pentazatetracyclo[8.7.0.02,6.011,16]heptadeca-1(10),3,5,8,11(16)-pentaene-14-carbothioamide](/img/structure/B12744001.png)
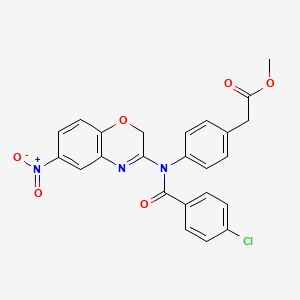
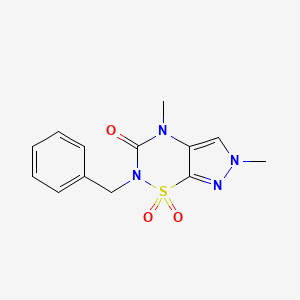
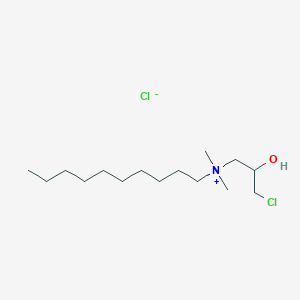


![thiazol-5-ylmethyl N-[(1S,2S,4S)-1-benzyl-2-hydroxy-4-[[(2S)-2-[[(2-isopropylthiazol-4-yl)methyl-methyl-carbamoyl]amino]propanoyl]amino]-5-phenyl-pentyl]carbamate](/img/structure/B12744057.png)
